Pyridoxine dicaprylate

Description

Properties

IUPAC Name |

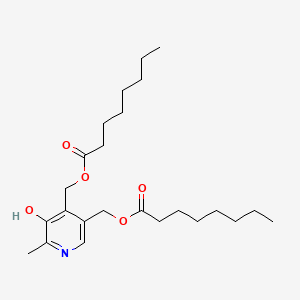

[5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5/c1-4-6-8-10-12-14-22(26)29-17-20-16-25-19(3)24(28)21(20)18-30-23(27)15-13-11-9-7-5-2/h16,28H,4-15,17-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAUSGZCRNOTKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979719 | |

| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-36-9, 106483-04-9 | |

| Record name | Pyridoxine 3,4-dioctanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxine dicaprylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106483049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Hydroxy-6-methylpyridine-3,4-diyl)bis(methylene) dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDOXINE 3,4-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VD9ZZ6S97T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Purification of Pyridoxine Dicaprylate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, an oil-soluble derivative of vitamin B6, offers enhanced bioavailability and stability, making it a compound of significant interest in pharmaceutical and cosmetic research. This technical guide provides an in-depth overview of the synthesis and purification of pyridoxine dicaprylate for research applications. It details both chemical and enzymatic synthesis routes, comprehensive purification protocols, and analytical methods for characterization. All quantitative data is presented in structured tables for clarity, and key experimental workflows and the metabolic pathway of its parent compound, pyridoxine, are illustrated with diagrams. This document serves as a practical resource for scientists and professionals engaged in the development and application of novel vitamin B6 derivatives.

Introduction

Pyridoxine, a water-soluble form of vitamin B6, is a crucial coenzyme in a myriad of metabolic processes. However, its hydrophilicity can limit its application in lipid-based formulations and its passive diffusion across biological membranes. The esterification of pyridoxine with fatty acids, such as caprylic acid to form this compound, overcomes these limitations. This lipophilic derivative exhibits improved oil solubility and stability, which can lead to enhanced percutaneous absorption and bioavailability[1][2]. These properties make this compound a valuable compound for research in drug delivery, dermatology, and nutraceuticals[1]. This guide outlines the synthesis, purification, and characterization of this compound for research purposes.

Synthesis of this compound

The synthesis of this compound involves the esterification of the two hydroxyl groups of pyridoxine with caprylic acid or its activated form. Two primary methods are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis is a common method for producing this compound. A general and adaptable method involves the reaction of pyridoxine with an activated form of caprylic acid, such as capryloyl chloride, in the presence of a base.

Experimental Protocol: Chemical Synthesis

-

Preparation of Reactants : Dissolve pyridoxine hydrochloride in a suitable solvent. Neutralize with a base (e.g., sodium carbonate or triethylamine) to obtain the free base form of pyridoxine.

-

Reaction Setup : In a three-necked flask equipped with a dropping funnel and a condenser, dissolve the free pyridoxine in an appropriate aprotic solvent (e.g., chloroform (B151607) or dichloromethane).

-

Acylation : Slowly add a solution of capryloyl chloride in the same solvent to the pyridoxine solution at a controlled temperature (e.g., 0-5 °C) with constant stirring.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 18-24 hours) to ensure the completion of the reaction.

-

Work-up : Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1% HCl) to remove any unreacted base and pyridoxine, followed by washing with water to remove any water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often proceeding under solvent-free conditions and at lower temperatures. Lipases are commonly used enzymes for the esterification of pyridoxine[3][4][5].

Experimental Protocol: Enzymatic Synthesis

-

Reactant Mixture : Combine pyridoxine and caprylic acid in a solvent-free system or a non-polar organic solvent.

-

Enzyme Addition : Add an immobilized lipase (B570770) (e.g., Candida antarctica lipase B) to the reaction mixture.

-

Incubation : Incubate the mixture at a controlled temperature (e.g., 60-70 °C) with continuous agitation (e.g., magnetic stirring or shaking).

-

Reaction Monitoring : Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Enzyme Removal : Once the reaction reaches equilibrium or the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration.

-

Product Isolation : Purify the resulting this compound from the reaction mixture using appropriate purification techniques as described in the following section.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, by-products, and any residual catalyst. A combination of techniques is typically employed to achieve high purity.

Experimental Protocol: Purification

-

Liquid-Liquid Extraction : As described in the chemical synthesis work-up, wash the crude product with acidic and neutral aqueous solutions to remove basic and water-soluble impurities.

-

Column Chromatography : For higher purity, subject the crude product to column chromatography on silica (B1680970) gel. A gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is typically used for elution.

-

Recrystallization : Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water or hexane/ethyl acetate). Dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to form crystals.

-

Drying : Dry the purified crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Technique | Parameter | Expected Result/Value |

| Appearance | Physical State | White to off-white crystalline powder or oily liquid |

| Molecular Formula | - | C₂₄H₃₉NO₅[6] |

| Molecular Weight | - | 421.58 g/mol [7] |

| CAS Number | - | 106483-04-9[6] |

| Purity (Commercial) | HPLC | ≥98%[7] |

| Solubility | - | Oil-soluble, soluble in organic solvents like ethanol and chloroform[1][2] |

| ¹H NMR | Chemical Shifts (δ) | Characteristic peaks for pyridoxine ring protons and caprylate chain protons. |

| ¹³C NMR | Chemical Shifts (δ) | Characteristic peaks for pyridoxine ring carbons and caprylate chain carbons. |

| Mass Spectrometry (MS) | [M+H]⁺ | Expected m/z corresponding to the protonated molecule. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for ester carbonyl (C=O) and pyridine (B92270) ring vibrations. |

| High-Performance Liquid Chromatography (HPLC) | Retention Time | A single major peak under specific chromatographic conditions. |

Table 1: Physicochemical and Analytical Properties of this compound

| Method | Column | Mobile Phase | Flow Rate | Detection | Retention Time (approx.) |

| RP-HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) buffer at pH 3) | 1.0 mL/min | UV at ~290 nm | Dependent on exact conditions, but typically > 5 min for the ester. |

Table 2: Representative HPLC Method for the Analysis of Pyridoxine Esters [8][9][10][11][12][13]

Diagrams

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Vitamin B6 (Pyridoxine) Metabolism Pathway

Caption: Simplified metabolic pathway of Vitamin B6 (Pyridoxine).

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound for research applications. The detailed protocols for both chemical and enzymatic synthesis, along with purification and characterization methods, offer a solid foundation for researchers. The provided diagrams illustrate the key processes and the relevant biological context of pyridoxine metabolism. The enhanced lipophilicity and potential for improved bioavailability make this compound a promising molecule for further investigation in various scientific and industrial fields.

References

- 1. This compound Market :Growth, Future Trends and Insights(2025-2032) [24chemicalresearch.com]

- 2. This compound, 106483-04-9 [thegoodscentscompany.com]

- 3. Lipase-catalyzed production of pyridoxine monolaurate in solvent-free bioreactor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. This compound - Immunomart [immunomart.com]

- 7. biocompare.com [biocompare.com]

- 8. HPLC Method for Analysis of Pyridoxine on Primesep 100 Column on Alltesta™ | SIELC Technologies [sielc.com]

- 9. impactfactor.org [impactfactor.org]

- 10. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 11. journaljsrr.com [journaljsrr.com]

- 12. bvchroma.com [bvchroma.com]

- 13. jchps.com [jchps.com]

In Vitro Stability and Degradation Profile of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dicaprylate is a lipophilic derivative of pyridoxine (Vitamin B6), an essential water-soluble vitamin. It is synthesized by esterifying pyridoxine with two molecules of caprylic acid. This modification enhances its oil solubility and potential for improved bioavailability, making it a compound of interest for applications in pharmaceuticals, nutraceuticals, and cosmetics.[1] Understanding the in vitro stability and degradation profile of Pyridoxine dicaprylate is critical for formulation development, shelf-life prediction, and ensuring its efficacy and safety. This technical guide provides an in-depth overview of its stability under various conditions and outlines detailed experimental protocols for its assessment.

In Vitro Stability Profile

The stability of this compound is primarily influenced by hydrolysis of its ester linkages. The stability of the parent pyridoxine molecule is also a key consideration.

Hydrolytic Stability

The ester bonds in this compound are susceptible to hydrolysis, which is expected to be pH-dependent. Generally, ester hydrolysis is catalyzed by both acid and base. Therefore, the stability of this compound is anticipated to be lowest at acidic and alkaline pH values, with maximum stability in the neutral to slightly acidic range.

Table 1: Representative pH-Dependent Hydrolysis Data for this compound at 25°C

| pH | Buffer System (0.1 M) | Half-life (t½) (hours) | Rate Constant (k) (h⁻¹) |

| 2.0 | Glycine-HCl | 12 | 0.0578 |

| 4.0 | Acetate | 48 | 0.0144 |

| 6.0 | Phosphate | 120 | 0.0058 |

| 7.4 | Phosphate | 96 | 0.0072 |

| 9.0 | Borate | 24 | 0.0289 |

Note: The data in this table are illustrative and based on typical ester hydrolysis profiles. Actual values would need to be determined experimentally.

Enzymatic Hydrolysis

In biological systems, the hydrolysis of this compound is likely to be significantly accelerated by enzymes, particularly esterases present in plasma and various tissues. This enzymatic cleavage is a critical step for the release of active pyridoxine. Studies on other pyridoxine esters, such as pyridoxine-5'-beta-D-glucoside, have demonstrated the role of specific enzymes in their hydrolysis.[2][3]

Thermostability and Photostability

The thermal degradation of pyridoxine itself has been shown to follow first-order kinetics.[4] Pyridoxine is relatively stable to heat, but losses can occur, especially at higher temperatures.[5] The ester linkages in this compound may represent an additional point of thermal lability. Pyridoxine has also been studied for its stability under different storage temperatures and light conditions.[6][7]

Table 2: Illustrative Stability of this compound under Various Storage Conditions

| Condition | Temperature | Light Condition | Percent Remaining after 90 Days |

| 1 | 4°C | Dark | >98% |

| 2 | 25°C | Dark | ~95% |

| 3 | 25°C | Exposed to Light | ~90% |

| 4 | 40°C | Dark | ~85% |

Note: This table provides expected stability trends. Actual stability should be confirmed through formal studies.

Degradation Profile

Primary Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound in vitro is the hydrolysis of the two ester bonds to yield pyridoxine and two molecules of caprylic acid. This can occur in a stepwise manner.

Caption: Proposed primary hydrolytic degradation pathway of this compound.

Secondary Degradation of Pyridoxine

Once pyridoxine is released, it can undergo further degradation, especially under stress conditions such as strong acid, base, or oxidizing agents.[8] Bacterial degradation pathways of pyridoxine are also known, which involve oxidation and ring cleavage.[9][10][11]

Experimental Protocols

The stability and degradation of this compound can be quantitatively assessed using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC).[8][12][13]

Protocol 1: pH-Dependent Hydrolysis Study

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers (e.g., 0.1 M Glycine-HCl for pH 2.0, 0.1 M Acetate for pH 4.0, 0.1 M Phosphate for pH 6.0 and 7.4, and 0.1 M Borate for pH 9.0).

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

-

Incubation:

-

Add a small aliquot of the stock solution to each buffer to achieve a final concentration of 50 µg/mL. The final concentration of the organic solvent should be kept low (<1%) to avoid affecting the reaction kinetics.

-

Incubate the solutions in a constant temperature bath at 25°C.

-

-

Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, and 96 hours).

-

Sample Analysis:

-

Immediately quench the reaction by adding a suitable solvent or by freezing.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the appearance of pyridoxine.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

Determine the observed first-order rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Caption: Workflow for a pH-dependent hydrolysis study.

Protocol 2: In Vitro Enzymatic Degradation Study

Objective: To evaluate the enzymatic hydrolysis of this compound in a biological matrix.

Methodology:

-

Preparation of Enzyme Solution: Prepare a solution of porcine liver esterase in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration. Alternatively, fresh human or animal plasma can be used.

-

Preparation of Substrate Solution: Prepare a stock solution of this compound in a minimal amount of organic solvent.

-

Incubation:

-

Pre-warm the enzyme solution/plasma to 37°C.

-

Initiate the reaction by adding a small aliquot of the substrate stock solution to the enzyme solution/plasma to achieve a final concentration of 10 µg/mL.

-

Include a control sample with heat-inactivated enzyme/plasma to account for non-enzymatic hydrolysis.

-

Incubate the mixtures in a shaking water bath at 37°C.

-

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

Sample Preparation and Analysis:

-

Immediately stop the enzymatic reaction by adding an excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard. This will also precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Analyze the supernatant by a validated HPLC or LC-MS/MS method to quantify the disappearance of this compound and the formation of pyridoxine.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Determine the initial rate of hydrolysis.

-

Conclusion

The in vitro stability of this compound is governed primarily by the hydrolysis of its ester linkages, a process influenced by pH, temperature, and the presence of enzymes. Its degradation profile is characterized by the release of pyridoxine and caprylic acid. A thorough understanding of these characteristics, obtained through systematic studies as outlined in this guide, is essential for the successful development of products containing this compound. The provided protocols offer a robust framework for researchers to generate critical stability data to support formulation design and regulatory submissions.

References

- 1. This compound Market :Growth, Future Trends and Insights(2025-2032) [24chemicalresearch.com]

- 2. Uptake, hydrolysis, and metabolism of pyridoxine-5'-beta-D-glucoside in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journalwjarr.com [journalwjarr.com]

- 5. Diffusion and Chemical Degradation of Vitamin B6 in Chickpeas (Cicer arietinum L.) during Hydrothermal Treatments: A Kinetic Approach [mdpi.com]

- 6. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jchps.com [jchps.com]

- 9. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]

- 10. Enzymes of vitamin B6 degradation. Purification and properties of isopyridoxal dehydrogenase and 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic-acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymes of vitamin B6 degradation. Purification and properties of 5-pyridoxic-acid oxygenase from Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijsdr.org [ijsdr.org]

- 13. impactfactor.org [impactfactor.org]

A Technical Guide to the Solubility of Pyridoxine Dicaprylate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pyridoxine (B80251) dicaprylate, an oil-soluble derivative of vitamin B6. Understanding the solubility of this compound is critical for its application in pharmaceutical formulations, cosmetic preparations, and various research contexts. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Introduction to Pyridoxine Dicaprylate

This compound is a diester of pyridoxine (vitamin B6) and caprylic acid. The esterification of the hydroxyl groups on the pyridoxine molecule significantly increases its lipophilicity, rendering it soluble in oils and organic solvents while limiting its solubility in aqueous solutions.[1][2] This modification enhances its stability and percutaneous absorption, making it a valuable ingredient in topical formulations for conditions such as acne and rough skin.[2]

Solubility Profile of this compound

Quantitative solubility data for this compound is not extensively published in peer-reviewed literature. However, based on available technical information and the chemical nature of the molecule, a qualitative solubility profile can be summarized. The compound is characterized as being readily soluble in various organic solvents while exhibiting poor solubility in water.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Type | Solubility |

| Water | H₂O | Polar Protic | < 0.1 mg/mL[1] |

| Methanol | CH₃OH | Polar Protic | Readily Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Readily Soluble[1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

Note: "Readily Soluble" indicates that the compound dissolves freely in the solvent. Specific quantitative values may vary with temperature and pressure.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the precise solubility of this compound in a given solvent. This protocol is based on the widely used shake-flask method followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Apparatus:

-

Analytical balance (accurate to 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

-

Reagents:

-

This compound (purity >98%)

-

Solvent of interest (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Accurately pipette a known volume of the desired solvent into the vial.

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vial to stand undisturbed for a sufficient time to let the undissolved solid settle.

-

Centrifuge the vial to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Set up the HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Inject the standard solutions to generate a calibration curve.

-

Inject the filtered supernatant from the saturated solution.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

The concentration obtained from the HPLC analysis represents the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or g/100 mL).

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This technical guide provides essential information on the solubility of this compound for professionals in research and development. The provided experimental protocol and workflow diagram offer a practical framework for conducting accurate solubility assessments in the laboratory.

References

Spectroscopic analysis of Pyridoxine dicaprylate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Pyridoxine (B80251) dicaprylate, also known as pyridoxine dioctanoate, is the diester of pyridoxine and caprylic acid. Its chemical formula is C₂₄H₃₉NO₅ with a molecular weight of approximately 421.57 g/mol [1][]. The esterification of the two primary hydroxyl groups of pyridoxine with caprylic acid significantly increases its lipophilicity compared to the parent vitamin B6, which can enhance its bioavailability and suitability for specific formulations[1].

IUPAC Name: [5-hydroxy-6-methyl-4-(octanoyloxymethyl)pyridin-3-yl]methyl octanoate[]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of Pyridoxine Dicaprylate. These predictions are derived from the analysis of the pyridoxine moiety and the addition of two caprylate (octanoyl) chains.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.0 | s | 1H | Pyridine (B92270) ring proton (H-6) |

| ~5.1 | s | 2H | Methylene protons (-CH₂-O-C=O) at C-4' |

| ~5.0 | s | 2H | Methylene protons (-CH₂-O-C=O) at C-5' |

| ~2.5 | s | 3H | Methyl protons on pyridine ring (C-2') |

| ~2.3 | t | 4H | Methylene protons alpha to carbonyl (-(C=O)-CH₂-) |

| ~1.6 | m | 4H | Methylene protons beta to carbonyl |

| ~1.3 | m | 16H | Methylene protons of caprylate chains |

| ~0.9 | t | 6H | Terminal methyl protons of caprylate chains |

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Carbonyl carbons of ester groups |

| ~150-160 | Aromatic carbons of the pyridine ring |

| ~120-140 | Aromatic carbons of the pyridine ring |

| ~60-65 | Methylene carbons of the ester linkages (-CH₂-O-) |

| ~34 | Methylene carbons alpha to carbonyl |

| ~20-32 | Methylene carbons of the caprylate chains |

| ~18 | Methyl carbon on the pyridine ring |

| ~14 | Terminal methyl carbons of the caprylate chains |

Predicted in CDCl₃ solvent.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch (phenolic hydroxyl) |

| ~2950-2850 | Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C and C=N stretching in pyridine ring |

| ~1250 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 421.28 | [M]⁺, Molecular ion |

| 422.28 | [M+H]⁺, Protonated molecular ion (in ESI+) |

| 278 | [M - C₈H₁₅O₂]⁺, Loss of a caprylate radical |

| 168 | [Pyridoxine - H]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of an organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, significantly more scans than ¹H NMR (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically scan in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. Experimental verification of these predictions is recommended for definitive structural confirmation and for establishing a reference for future analytical work.

References

Thermal Stability and Decomposition of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, a lipophilic diester of vitamin B6, offers enhanced stability and skin permeability compared to its hydrophilic precursor, pyridoxine hydrochloride. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of Pyridoxine dicaprylate. Due to the limited availability of direct, in-depth studies on this specific compound, this guide synthesizes information from safety data sheets, foundational studies on vitamin B6 and its esters, and standard pharmaceutical thermal analysis methodologies. The guide includes key thermal data, detailed experimental protocols for assessing stability, and a proposed decomposition pathway, serving as a critical resource for formulation development, stability testing, and regulatory submissions.

Introduction to this compound

This compound (CAS No. 106483-04-9) is the diester of pyridoxine (Vitamin B6) and caprylic acid. This modification renders the vitamin oil-soluble, which is advantageous for its incorporation into lipid-based formulations such as creams, lotions, and nanoparticles for dermal and transdermal delivery. The esterification of vitamins is a common strategy to improve their stability against environmental factors like heat, light, and oxygen[1][2]. Studies have shown that fat-soluble derivatives of pyridoxine exhibit significantly improved heat stability, with complete stability achieved when esterified with saturated fatty acids of C10 or longer chain length[2]. As a dicaprylate (C8) ester, this compound is expected to be substantially more stable than pyridoxine itself.

Thermal Stability Data

Direct and detailed quantitative thermal analysis data for this compound is not extensively published in peer-reviewed literature. However, key data points have been compiled from available safety data sheets and comparative data from its parent compound, pyridoxine hydrochloride.

Quantitative Data for this compound

The primary known thermal characteristic of this compound is its melting point. This data is crucial for pre-formulation studies and determining processing temperatures.

| Parameter | Value | Reference |

| Melting Point | 72°C (162°F) | [3] |

| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx) | [3] |

Comparative Data: Pyridoxine Hydrochloride

To provide context, the thermal properties of the more commonly studied Pyridoxine Hydrochloride are presented. Its significantly higher melting and decomposition temperatures highlight the profound impact of the salt form versus the ester form on the molecule's thermal behavior.

| Parameter | Value Range | Reference(s) |

| Melting Point / Decomposition | 203 - 215°C | [4][5][6][7][8] |

| Onset of Thermal Degradation | Stable up to approx. 150°C | [9] |

Experimental Protocols for Thermal Analysis

The following sections describe standardized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for evaluating the thermal stability and decomposition of pharmaceutical ingredients like this compound[10][11].

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability, decomposition temperatures, and the composition of materials.

Objective: To determine the onset of decomposition and the mass loss profile of this compound upon heating.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent thermo-oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of maximum mass loss rate (Tpeak).

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to 100°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of the endothermic event corresponding to melting.

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical flow for a comprehensive thermal stability analysis of a pharmaceutical compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] ON THE STABILITY OF PYRIDOXINE | Semantic Scholar [semanticscholar.org]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Kinetic and Thermodynamic Insights into the Thermal Degradation of Vitamin B6: From Laboratory Experiment to Educational Model [journalwjarr.com]

- 5. journalwjarr.com [journalwjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. medicalresearchjournal.org [medicalresearchjournal.org]

- 8. medicalresearchjournal.org [medicalresearchjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 11. mdpi.com [mdpi.com]

A Comparative Analysis of Pyridoxine Dicaprylate and Pyridoxine HCl Bioavailability in Cell Culture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin B6, an essential nutrient for numerous metabolic processes, is utilized in various formulations for both nutritional supplementation and cosmetic applications. The most common form, Pyridoxine (B80251) Hydrochloride (HCl), is a water-soluble salt that has been extensively studied. In contrast, Pyridoxine Dicaprylate, a lipophilic ester of pyridoxine, is often employed in topical formulations with the presumption of enhanced skin penetration. This technical guide provides a comprehensive comparison of the cellular bioavailability of these two forms, drawing upon existing literature for Pyridoxine HCl and postulating a likely mechanism for this compound in the absence of direct comparative in vitro studies. This guide summarizes quantitative data, details experimental protocols, and presents signaling and experimental workflow diagrams to elucidate the cellular uptake and metabolic pathways.

Introduction to Pyridoxine and its Derivatives

Pyridoxine (Vitamin B6) is a water-soluble vitamin that, in its coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), plays a vital role in over 140 enzymatic reactions, primarily in amino acid metabolism.[1][2] Its deficiency can lead to a range of dermatological and neurological issues.[3] Pyridoxine HCl is the most common and stable form used in supplements and cell culture media.[4][5] this compound, an ester of pyridoxine with caprylic acid, is a more lipophilic molecule designed to improve solubility in oil-based formulations and enhance penetration through the lipid-rich stratum corneum of the skin.[6]

Cellular Bioavailability of Pyridoxine HCl

The cellular uptake of the water-soluble Pyridoxine HCl has been shown to be a carrier-mediated process in various cell types.

Quantitative Data for Pyridoxine HCl Uptake

The following tables summarize the kinetic parameters for pyridoxine uptake in different cell lines as reported in the literature.

| Cell Line | Transporter(s) | Apparent K_m (μM) | Apparent V_max (pmol/mg protein/min) | Reference(s) |

| Caco-2 (human intestinal epithelial) | Carrier-mediated | 11.99 ± 1.41 | 22.54 ± 1.29 | [7] |

| YAMC (mouse colonic epithelial) | Carrier-mediated | 2.1 ± 0.5 | 17.8 ± 1.43 | [1] |

| Rat renal proximal tubular cells | Facilitated uptake | 1.3 | 28 | [8] |

| MDCKII (canine kidney) expressing human SLC19A2 | SLC19A2 | 37.8 | Not specified | |

| MDCKII (canine kidney) expressing human SLC19A3 | SLC19A3 | 18.5 | Not specified |

Table 1: Kinetic Parameters of Pyridoxine Uptake in Various Cell Lines

| Cell Line | Experimental Conditions | Uptake Rate (fmol/min/mg protein) | Reference(s) |

| Caco-2 | 5 nM [³H]pyridoxine, pH 5.5 | 28.9 | |

| MDCKII expressing SLC19A2 | 5 nM [³H]pyridoxine, pH 5.5 | 79.5 | |

| MDCKII expressing SLC19A3 | 5 nM [³H]pyridoxine, pH 5.5 | 95.0 |

Table 2: Pyridoxine Uptake Rates Under Specific Conditions

Experimental Protocols for Studying Pyridoxine HCl Uptake

A representative experimental protocol for measuring pyridoxine uptake in cell culture, based on methodologies described in the literature, is provided below.[1][7]

Objective: To determine the kinetics of [³H]pyridoxine uptake by a specific cell line (e.g., Caco-2).

Materials:

-

Caco-2 cells cultured on permeable supports (e.g., Transwell®)

-

[³H]pyridoxine (radiolabeled pyridoxine)

-

Unlabeled pyridoxine HCl

-

Krebs-Ringer buffer at various pH values (e.g., 5.5, 7.4)

-

Scintillation cocktail and counter

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, typically for 21 days, to allow for differentiation.

-

Uptake Assay:

-

Wash the cell monolayers with Krebs-Ringer buffer at the desired temperature (e.g., 37°C).

-

Incubate the cells with Krebs-Ringer buffer containing a known concentration of [³H]pyridoxine and varying concentrations of unlabeled pyridoxine HCl (for competition studies) for a specific time course (e.g., 3, 5, 10, 15 minutes). The incubation should be performed at a specific pH (e.g., 5.5).

-

To terminate the uptake, aspirate the incubation buffer and wash the monolayers rapidly with ice-cold Krebs-Ringer buffer.

-

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the radioactivity in a portion of the cell lysate using a liquid scintillation counter.

-

Determine the protein concentration in another portion of the lysate using a protein assay.

-

-

Data Analysis:

-

Calculate the uptake rate and express it as pmol of pyridoxine per mg of protein per unit of time.

-

For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent K_m and V_max.

-

Signaling Pathways and Cellular Metabolism of Pyridoxine HCl

The uptake of pyridoxine is a regulated process. For instance, in Caco-2 cells, the uptake is regulated by a PKA-mediated pathway.[7] Once inside the cell, pyridoxine is metabolically trapped by being converted to its active coenzyme form, pyridoxal 5'-phosphate (PLP), through a series of enzymatic reactions known as the vitamin B6 salvage pathway.[2][3] This conversion is crucial for its biological activity and retention within the cell.

Cellular uptake and metabolism of Pyridoxine HCl.

Postulated Cellular Bioavailability of this compound

Direct comparative studies on the cellular bioavailability of this compound versus pyridoxine HCl are currently lacking in the scientific literature. However, based on its lipophilic nature and the general principles of prodrug absorption, a plausible mechanism can be proposed.

Hypothesized Uptake and Metabolism

This compound, being an ester and more lipophilic than pyridoxine HCl, is likely to cross the cell membrane via passive diffusion rather than a carrier-mediated transport system. This mechanism is common for lipophilic small molecules. Once inside the cell, it is hypothesized that intracellular esterases , which are known to be present in the cytosol of skin cells like keratinocytes, hydrolyze the ester bonds of the dicaprylate moiety.[7] This enzymatic cleavage would release free pyridoxine, which would then enter the same intracellular metabolic "salvage pathway" as pyridoxine from pyridoxine HCl, ultimately being converted to the active PLP.

Hypothesized uptake of this compound.

Experimental Protocol for Investigating this compound Bioavailability

To validate the hypothesized mechanism and to quantitatively compare the bioavailability of this compound to pyridoxine HCl, the following experimental workflow is proposed.

Proposed workflow for comparative analysis.

Discussion and Future Directions

The available evidence strongly supports a carrier-mediated uptake mechanism for pyridoxine HCl in various cell types, followed by intracellular conversion to the active coenzyme PLP. For this compound, while direct evidence is absent, a mechanism involving passive diffusion followed by intracellular hydrolysis by esterases is highly probable, especially in skin cells where it is commonly applied.

Future research should focus on direct comparative studies using the proposed experimental workflow to:

-

Quantify the uptake rates of this compound in relevant cell lines (e.g., keratinocytes, HaCaT cells).

-

Confirm the role of intracellular esterases in the hydrolysis of this compound.

-

Compare the efficiency of PLP formation from equimolar concentrations of pyridoxine HCl and this compound.

Such studies would provide invaluable data for the rational design of formulations for both dermatological and nutritional applications, clarifying whether the enhanced lipophilicity of this compound translates to superior cellular bioavailability.

Conclusion

This technical guide has synthesized the current understanding of the cellular bioavailability of pyridoxine HCl and has provided a scientifically-grounded hypothesis for the cellular uptake and metabolism of this compound. While pyridoxine HCl relies on specific protein transporters for cellular entry, the lipophilic nature of this compound suggests a passive diffusion mechanism, contingent on intracellular enzymatic activation. The provided experimental frameworks offer a clear path for future research to quantitatively assess the comparative bioavailability of these two important forms of vitamin B6.

References

- 1. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety of pyridoxine--a review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fadavispt.mhmedical.com [fadavispt.mhmedical.com]

- 5. researchgate.net [researchgate.net]

- 6. Human keratinocyte cultures as models of cutaneous esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Metabolic Fate of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine (B80251) dicaprylate, a lipophilic ester of vitamin B6, is anticipated to undergo rapid hydrolysis in vivo to yield pyridoxine and caprylic acid. This guide elucidates the subsequent metabolic journey of pyridoxine in animal models, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion. Quantitative data from various studies are summarized, experimental methodologies are detailed, and key pathways are visualized to offer a thorough understanding for researchers in the fields of pharmacology, toxicology, and drug development.

Introduction: The Presumed First Step - Hydrolysis

Pyridoxine dicaprylate is a diester of pyridoxine, where the hydroxyl groups are esterified with caprylic acid. In the biological environment, it is highly probable that this compound is first acted upon by non-specific esterases, abundant in the gastrointestinal tract and blood plasma. This enzymatic action would hydrolyze the ester bonds, releasing pyridoxine and two molecules of caprylic acid. The metabolic fate of this compound is therefore intrinsically linked to the well-documented metabolic pathways of pyridoxine.

Caption: Presumed initial hydrolysis of this compound.

Absorption

Following its release from the dicaprylate ester, pyridoxine is readily absorbed from the gastrointestinal tract, primarily in the jejunum, via passive diffusion.[1][2] Studies in rats have shown that the absorption of pyridoxine is a rapid and non-saturable process over a range of concentrations.[2]

Experimental Protocol: In Vivo Jejunal Loop Absorption Study in Rats

A common method to study intestinal absorption is the in vivo isolated jejunal loop technique.[2]

-

Animal Model: Male Wistar rats are typically used.

-

Surgical Procedure:

-

Animals are anesthetized.

-

A midline abdominal incision is made to expose the small intestine.

-

A segment of the jejunum is isolated, with care taken to maintain its blood supply.

-

The proximal and distal ends of the segment are cannulated.

-

-

Perfusion: The isolated loop is gently flushed with saline to remove intestinal contents.

-

Test Solution Administration: A solution containing radiolabeled pyridoxine (e.g., ³H-pyridoxine) at a known concentration is introduced into the loop.

-

Sample Collection:

-

Lumenal samples are collected at various time points to measure the disappearance of the compound.

-

At the end of the experiment, the tissue of the jejunal loop is excised to determine the amount of absorbed pyridoxine.

-

Blood samples can also be collected to measure the appearance of the compound in circulation.

-

-

Analysis: The radioactivity in the samples is quantified using liquid scintillation counting to determine the rate and extent of absorption.

Distribution

Once absorbed, pyridoxine is transported in the blood, primarily bound to albumin, to the liver.[3] The liver is the main organ for pyridoxine metabolism and storage, with smaller amounts found in the brain and muscles.[4] Pyridoxine can cross the placenta, with fetal plasma concentrations reported to be five times higher than maternal concentrations.[4]

Metabolism: The Central Role of the Liver

The liver is the primary site for the metabolism of all forms of vitamin B6.[5] Pyridoxine undergoes a series of enzymatic conversions to its biologically active coenzyme form, pyridoxal (B1214274) 5'-phosphate (PLP), and its main inactive excretion product, 4-pyridoxic acid.[4][5]

The key metabolic steps are:

-

Phosphorylation: Pyridoxine is phosphorylated by pyridoxal kinase to form pyridoxine 5'-phosphate (PNP).[4]

-

Oxidation: PNP is then oxidized by pyridoxine-5'-phosphate oxidase (PNPO) to yield the active coenzyme, pyridoxal 5'-phosphate (PLP).[4] This enzymatic step is predominantly carried out in hepatocytes.[4]

-

Interconversion: PLP can be converted to pyridoxamine (B1203002) 5'-phosphate (PMP).

-

Hydrolysis: PLP can be hydrolyzed by phosphatases back to pyridoxal.

-

Oxidation to Excretory Product: Pyridoxal is oxidized by aldehyde oxidase to 4-pyridoxic acid, the primary urinary metabolite.[4]

Caption: Metabolic pathway of Pyridoxine in the liver.

Quantitative Metabolic Data in Rats

The metabolism of pyridoxine can be influenced by the vitamin B6 status of the animal.

| Parameter | Control Rats | Vitamin B6-Deficient Rats | Reference |

| Hepatic Radioactivity Uptake | Maximal at 30 min | Maximal at 60 min, almost twice the amount of controls | [6] |

| Hepatic Radioactivity Retention | Decreased steadily after 30 min | Retained for up to 7 days | [6] |

| Metabolism of Injected [³H]Pyridoxine (at 2 min) | Not specified | 93% metabolized | [6] |

| Peak Hepatic Pyridoxal 5'-Phosphate (PLP) Level | Not specified | 79% of radioactivity at 15 min | [6] |

| Pyridoxal Kinase Specific Activity | Not specified | Decreased 3.2 times | [6] |

| Pyridoxine 5'-Phosphate Oxidase Specific Activity | Not specified | Increased 1.5 times | [6] |

Excretion

The primary route of excretion for pyridoxine metabolites is through the urine.[4] The main inactive metabolite found in urine is 4-pyridoxic acid.[3][4] The elimination half-life of this metabolite is approximately 15 to 20 days.[4] In cases of very high doses, unchanged pyridoxine may also be excreted in the urine.[4]

Experimental Protocol: Excretion Study in Rats

-

Animal Model: Sprague-Dawley or Wistar rats are commonly used.

-

Housing: Animals are housed individually in metabolic cages that allow for the separate collection of urine and feces.

-

Dosing: A known dose of radiolabeled pyridoxine (e.g., ¹⁴C-pyridoxine) is administered orally or via injection.

-

Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-24h, 24-48h, etc.) for several days.

-

Analysis:

-

The total radioactivity in the collected urine and feces is measured to determine the primary route and rate of excretion.

-

High-performance liquid chromatography (HPLC) coupled with a radioactivity detector can be used to separate and quantify the parent compound and its metabolites in the urine.

-

Conclusion

The in vivo metabolic fate of this compound is predicted to be governed by the metabolic pathways of pyridoxine following an initial hydrolysis step. Pyridoxine is efficiently absorbed in the small intestine, with the liver playing a central role in its conversion to the active coenzyme PLP and its degradation to the excretory product, 4-pyridoxic acid. Understanding these metabolic pathways is crucial for the development and safety assessment of pyridoxine derivatives for therapeutic or nutritional applications. The provided experimental designs offer a framework for conducting further preclinical studies to confirm these metabolic routes for this compound specifically.

References

- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. In vivo absorption and phosphorylation of pyridoxine . HCl in rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Absorption, transport and metabolism of pyridoxine | PPSX [slideshare.net]

- 4. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin B6 metabolism by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of pyridoxine in the liver of vitamin B-6-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridoxine Dicaprylate Antioxidant Capacity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine (B80251) dicaprylate, a diester of pyridoxine (Vitamin B6) and caprylic acid, is a lipophilic compound with potential applications in pharmaceuticals and cosmetology. The antioxidant capacity of pyridoxine and its derivatives is a subject of ongoing research, as antioxidants play a crucial role in mitigating oxidative stress-related cellular damage.[1] This technical guide provides a comprehensive overview of the core in vitro assays used to evaluate the antioxidant capacity of compounds like pyridoxine dicaprylate. While specific quantitative data for this compound is not extensively available in public literature, this document details the experimental protocols for key antioxidant assays, enabling researchers to effectively assess its potential antioxidant properties.

Core Antioxidant Capacity Assays

The antioxidant activity of a compound can be evaluated through various mechanisms, broadly categorized as hydrogen atom transfer (HAT) and single electron transfer (SET).[2][3] This guide focuses on the most common spectrophotometric assays: DPPH, ABTS, FRAP, and ORAC, alongside the Cellular Antioxidant Activity (CAA) assay for a more biologically relevant assessment.

Data Presentation: A Template for Quantifying Antioxidant Capacity

To facilitate a comparative analysis of this compound's antioxidant potential, experimental data should be systematically organized. The following tables provide a standardized format for presenting the results obtained from various assays.

Table 1: Radical Scavenging Activity

| Assay | Test Compound Concentration | % Inhibition | IC50 (µg/mL or µM) | Positive Control (e.g., Trolox, Ascorbic Acid) IC50 |

| DPPH | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration n] | ||||

| ABTS | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration n] |

Table 2: Reducing Power

| Assay | Test Compound Concentration | Absorbance | Ferrous Ion (Fe²⁺) Equivalents (mM) or Trolox Equivalents (TEAC) | Positive Control (e.g., Ascorbic Acid, Trolox) Equivalents |

| FRAP | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration n] |

Table 3: Peroxyl Radical Absorbance Capacity

| Assay | Test Compound Concentration | Net Area Under the Curve (AUC) | ORAC Value (µmol TE/g) | Positive Control (Trolox) ORAC Value |

| ORAC | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration n] |

Table 4: Cellular Antioxidant Activity

| Assay | Test Compound Concentration | % Inhibition of DCF Formation | CAA Value (µmol QE/100 µmol) | Positive Control (Quercetin) CAA Value |

| CAA | [Concentration 1] | |||

| [Concentration 2] | ||||

| [Concentration n] |

Experimental Protocols

The following sections provide detailed methodologies for the key antioxidant capacity assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][5][6][7][8]

Principle: (DPPH•) (Purple) + AH → DPPH-H (Yellow) + A•

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695).[6] This solution should be freshly prepared and kept in the dark.

-

Test Sample and Positive Control Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol). Create a series of dilutions from this stock. A known antioxidant such as ascorbic acid or Trolox should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test sample dilutions.[4]

-

Add an equal volume of the DPPH working solution to each well.[4]

-

Include a blank containing only the solvent and the DPPH solution.[4]

-

Incubate the mixture in the dark at room temperature for a set time, typically 30 minutes.[4][7]

-

Measure the absorbance at 517 nm using a spectrophotometer.[4][5][6]

-

The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [1 - (Absorbance of Sample / Absorbance of Blank)] x 100

-

-

Data Analysis:

-

The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[9][10][11]

Principle: ABTS•+ (Blue-Green) + AH → ABTS (Colorless) + A•

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11]

-

Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

-

Test Sample and Positive Control Solutions: Prepare dilutions of this compound and a positive control (e.g., Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.[11]

-

Mix thoroughly and incubate at room temperature for a specified time (e.g., 6 minutes).[13]

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of Sample / Absorbance of Control)] x 100

-

-

Data Analysis:

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[14][15][16][17]

Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Experimental Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[14] The reagent should be warmed to 37°C before use.

-

Test Sample and Standard Solutions: Prepare dilutions of this compound. A standard curve is generated using a known concentration of ferrous sulfate (B86663) (FeSO₄).

-

-

Assay Procedure:

-

Data Analysis:

-

The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are expressed as mM Fe²⁺ equivalents per unit of the sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's presence preserves the fluorescence, and the decay of fluorescence over time is measured.[18][19][20]

Principle: Fluorescent Probe + Peroxyl Radicals → Loss of Fluorescence Antioxidant + Peroxyl Radicals → Neutralized Radicals (Fluorescence is preserved)

Experimental Protocol:

-

Reagent Preparation:

-

Fluorescein (B123965) Solution: Prepare a working solution of fluorescein in a suitable buffer.

-

AAPH Solution: Prepare a fresh solution of AAPH.

-

Test Sample and Standard Solutions: Prepare dilutions of this compound. Trolox is used as the standard.

-

-

Assay Procedure:

-

In a black 96-well plate, add the test sample, the fluorescein solution, and a blank (buffer).

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every minute for a set period (e.g., 35-60 minutes) at an excitation wavelength of 493 nm and an emission wavelength of 515 nm.[21]

-

-

Data Analysis:

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standard. Results are expressed as Trolox equivalents (TE).

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment by considering factors like cell uptake and metabolism.[22][23] It typically uses a probe like DCFH-DA (2',7'-dichlorofluorescin diacetate), which is non-fluorescent until it is oxidized within the cell to the highly fluorescent DCF.

Principle: DCFH-DA (Enters cell) → DCFH (De-esterified) + Peroxyl Radicals → DCF (Fluorescent) Antioxidant (in cell) + Peroxyl Radicals → Neutralized Radicals (Reduced DCF formation)

Experimental Protocol:

-

Cell Culture and Plating:

-

Assay Procedure:

-

Cells are treated with the test compound (this compound) at various concentrations and incubated.

-

The cells are then washed and treated with DCFH-DA.

-

After an incubation period, the DCFH-DA is removed, and the cells are washed again.

-

A peroxyl radical generator, such as AAPH, is added to the cells.[22]

-

The plate is immediately placed in a fluorescence plate reader, and the fluorescence is measured over time.

-

-

Data Analysis:

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin (B1663063) equivalents (QE), as quercetin is a potent intracellular antioxidant.[22][23]

-

Visualizations

Experimental Workflow and Signaling Pathways

To visualize the experimental processes and the underlying logical relationships, the following diagrams are provided in Graphviz DOT language.

References

- 1. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. marinebiology.pt [marinebiology.pt]

- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. mdpi.com [mdpi.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. arborassays.com [arborassays.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Oxygen-radical absorbance capacity assay for antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxygen radical absorbance capacity - Wikipedia [en.wikipedia.org]

- 20. bmglabtech.com [bmglabtech.com]

- 21. cabidigitallibrary.org [cabidigitallibrary.org]

- 22. researchgate.net [researchgate.net]

- 23. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake and Transport of Pyridoxine Dicaprylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridoxine (B80251) dicaprylate is a lipid-soluble ester derivative of pyridoxine (Vitamin B6), designed to enhance the bioavailability and stability of the vitamin.[1] While the cellular uptake and transport mechanisms for the water-soluble form, pyridoxine, are well-documented, specific experimental data on pyridoxine dicaprylate is not available in the current scientific literature. This guide synthesizes the established principles of lipophilic prodrug transport and intracellular metabolism to propose a scientifically grounded, hypothetical mechanism for the cellular uptake of this compound. This is followed by a detailed review of the known transport and metabolic pathways of pyridoxine, which becomes relevant following the intracellular hydrolysis of the dicaprylate ester.

This document outlines a two-stage process:

-

Proposed Passive Diffusion and Intracellular Hydrolysis: A proposed mechanism whereby the lipophilic nature of this compound allows it to passively diffuse across the cell membrane. Once inside the cell, it is hypothesized to be rapidly hydrolyzed by intracellular esterases, releasing free pyridoxine and caprylic acid.

-

Established Carrier-Mediated Transport and Metabolism of Pyridoxine: A review of the extensive research on the cellular uptake of the liberated pyridoxine, which involves carrier-mediated processes and subsequent metabolic trapping through phosphorylation.

Section 1: Proposed Cellular Uptake Mechanism for this compound

Given its chemical structure—a pyridoxine molecule esterified with two eight-carbon caprylic acid chains—this compound is a highly lipophilic compound.[1] This property fundamentally distinguishes its likely mode of cellular entry from that of hydrophilic pyridoxine. Lipophilic prodrugs are commonly designed to enhance passage across the lipid-rich cell membrane.[2][3]

The most probable mechanism for the cellular uptake of this compound is passive diffusion . This process is driven by the concentration gradient of the molecule across the plasma membrane and does not require a protein transporter. The molecule's high lipid solubility allows it to dissolve in the phospholipid bilayer and move from an area of high concentration (extracellular space) to an area of low concentration (intracellular space).[2][4]

Caption: Proposed passive diffusion of this compound across the cell membrane.

Section 2: Hypothesized Intracellular Fate of this compound

Intracellular Hydrolysis

Once inside the cell, this compound is unlikely to remain in its esterified form. The intracellular environment is rich with various esterase enzymes, such as carboxylesterases (CESs), which are known to efficiently hydrolyze ester-based prodrugs to release the active parent molecule.[5][6][7] It is hypothesized that these ubiquitous esterases cleave the two ester bonds of this compound.

This enzymatic action would result in the "traceless" release of one molecule of pyridoxine and two molecules of caprylic acid. The rapid hydrolysis serves two key functions:

-

It releases the active vitamin B6 moiety, pyridoxine, allowing it to enter its metabolic pathway.

-

It maintains a low intracellular concentration of the parent ester, thereby preserving the concentration gradient that drives passive diffusion into the cell.

Caption: Hypothesized intracellular hydrolysis of this compound by esterases.

Section 3: Cellular Transport and Metabolism of Liberated Pyridoxine

Following its release from the dicaprylate ester, the now water-soluble pyridoxine enters a well-characterized pathway involving specialized transport systems and intracellular metabolism. Unlike its lipophilic prodrug form, free pyridoxine transport is a saturable, carrier-mediated process.

Carrier-Mediated Uptake of Pyridoxine

Studies using various cell models, including human intestinal Caco-2 cells, renal proximal tubular cells, and colonocytes, have demonstrated that pyridoxine uptake is facilitated by protein transporters.[2][5] At physiological concentrations, passive diffusion plays a minor role.[8] Key characteristics of this transport system include:

-

Saturability: The uptake process follows Michaelis-Menten kinetics, indicating a finite number of transporters.[5]

-

Temperature and Energy Dependence: The process is significantly reduced at lower temperatures, indicating an active, energy-requiring mechanism.[1][5]

-

pH Dependence: Transport is often pH-dependent, with higher uptake observed at acidic pH levels in intestinal cells.[5]

-

Inhibition: Uptake can be inhibited by structural analogs of pyridoxine but not by unrelated compounds.[5]

-

Transporter Involvement: Recent studies have identified SLC19A2 (Thiamine Transporter 1) and SLC19A3 (Thiamine Transporter 2) as capable of transporting pyridoxine, particularly under acidic conditions.[9]

Quantitative Data: Kinetics of Pyridoxine Transport

The following table summarizes key kinetic parameters for pyridoxine uptake in different cell models. It is crucial to note that this data pertains to pyridoxine , not this compound, but is relevant for understanding the fate of the vitamin after intracellular hydrolysis.

| Cell Model | Apparent K_m (μM) | V_max (pmol/mg protein/min) | Key Conditions / Notes | Reference(s) |

| Human Caco-2 Cells | 11.99 ± 1.41 | 22.54 ± 1.29 (calculated from 67.63 ± 3.87 pmol/mg protein/3 min) | pH 5.5; Na⁺-independent | [5] |

| Rat Renal Proximal Tubular Cells | 1.3 | 28 (calculated from 14 pmol/10⁶ cells/0.5 min) | Temperature-dependent | [2] |

| Rat Hepatocytes | 28 ± 8 | 106 ± 27 (per 10⁶ cells) | Na⁺-independent | [1] |

| MDCKII (SLC19A2 expressing) | 37.8 | 332 | pH 5.5 | [9] |

| MDCKII (SLC19A3 expressing) | 18.5 | 264 | pH 5.5 | [9] |

Intracellular Metabolic Trapping